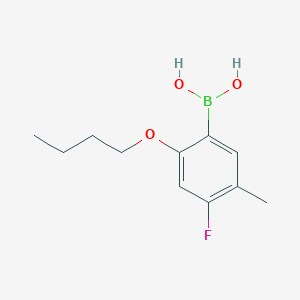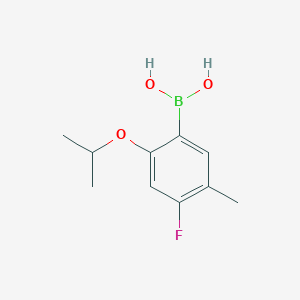![molecular formula C13H13BClNO3 B6330732 [2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid CAS No. 2096339-23-8](/img/structure/B6330732.png)
[2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid is an organoboron compound with the molecular formula C13H13BClNO3 It is a boronic acid derivative that features a boron atom bonded to a phenyl ring substituted with a chlorine atom, a methyl group, and a pyridin-3-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid typically involves the following steps:
Formation of the Arylboronic Acid: The arylboronic acid can be synthesized via the hydroboration of an appropriate aryl halide precursor using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, where the arylboronic acid is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Phenol: Formed from the oxidation of the boronic acid group.
Boronate Ester: Formed from the reduction of the boronic acid group.
Substituted Derivatives: Formed from the substitution of the chlorine atom.
Chemistry:
Suzuki-Miyaura Coupling: Widely used in the formation of carbon-carbon bonds in organic synthesis.
Protective Groups: Boronic acids can serve as protective groups for diols in carbohydrate chemistry.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical intermediates.
Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.
Industry:
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Catalysis: Employed as a catalyst in various organic transformations.
Mechanism of Action
The mechanism of action of [2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.
Transmetalation: The arylboronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group.
4-Chlorophenylboronic Acid: Similar structure but lacks the pyridin-3-ylmethoxy group.
2-Methylphenylboronic Acid: Similar structure but lacks the chlorine and pyridin-3-ylmethoxy groups.
Uniqueness:
- The presence of the pyridin-3-ylmethoxy group provides additional functionality and potential for further derivatization.
- The chlorine atom on the phenyl ring allows for selective substitution reactions.
This detailed article provides a comprehensive overview of [2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[2-chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BClNO3/c1-9-5-12(15)11(14(17)18)6-13(9)19-8-10-3-2-4-16-7-10/h2-7,17-18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXPIUOLAHBTGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)C)OCC2=CN=CC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
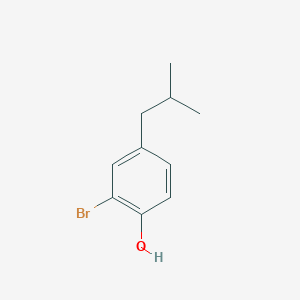
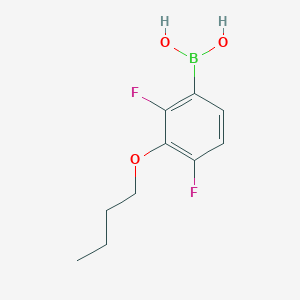
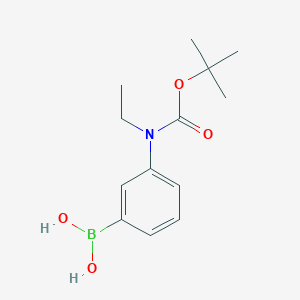
![Diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6330678.png)
![Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate](/img/structure/B6330680.png)
![1-[(4-Bromo-2-chlorophenyl)carbonyl]pyrrolidine](/img/structure/B6330689.png)
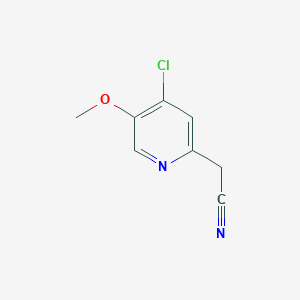
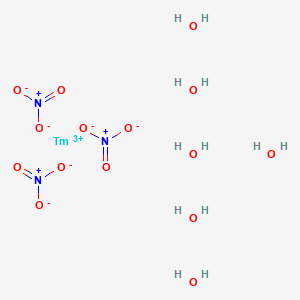
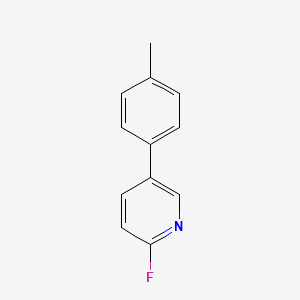
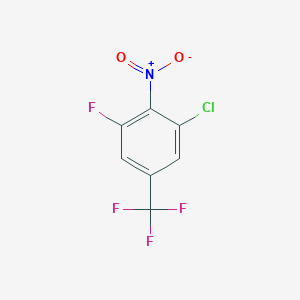
![2-Chloromethyl-[1,3]dithiepane](/img/structure/B6330715.png)
